molecular formula C6H14O2 B6250396 (3R)-4-methylpentane-1,3-diol CAS No. 16451-48-2

(3R)-4-methylpentane-1,3-diol

Cat. No.: B6250396
CAS No.: 16451-48-2
M. Wt: 118.17 g/mol
InChI Key: DCBLTYZAUIEBCX-ZCFIWIBFSA-N
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Description

(3R)-4-methylpentane-1,3-diol is an organic compound with the molecular formula C6H14O2. It is a chiral diol, meaning it has two hydroxyl groups (-OH) and a specific three-dimensional arrangement that makes it optically active. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3R)-4-methylpentane-1,3-diol can be synthesized through several methods. One common approach involves the reduction of 4-methylpentane-1,3-dione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, this compound is often produced through catalytic hydrogenation of 4-methylpentane-1,3-dione. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The reaction is carried out in a hydrogen atmosphere to ensure complete reduction of the dione to the diol.

Chemical Reactions Analysis

Types of Reactions

(3R)-4-methylpentane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The diol can be oxidized to form 4-methylpentane-1,3-dione using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction of the diol can lead to the formation of 4-methylpentane.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or alkaline conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.

    Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base.

Major Products

    Oxidation: 4-methylpentane-1,3-dione.

    Reduction: 4-methylpentane.

    Substitution: Corresponding halides or other substituted products.

Scientific Research Applications

(3R)-4-methylpentane-1,3-diol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its diol functionality makes it a versatile intermediate in various chemical reactions.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving diols. It serves as a substrate for enzymes like diol dehydratase.

    Medicine: this compound is investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: It is used in the production of polymers and resins, where its diol functionality contributes to the formation of cross-linked polymer networks.

Mechanism of Action

The mechanism of action of (3R)-4-methylpentane-1,3-diol depends on its specific application. In enzymatic reactions, the compound interacts with the active site of the enzyme, leading to the formation of enzyme-substrate complexes. The hydroxyl groups play a crucial role in these interactions, facilitating the catalytic process. In chemical synthesis, the diol’s reactivity is primarily due to the presence of the hydroxyl groups, which can undergo various transformations under appropriate conditions.

Comparison with Similar Compounds

Similar Compounds

    (3S)-4-methylpentane-1,3-diol: The enantiomer of (3R)-4-methylpentane-1,3-diol, with similar chemical properties but different optical activity.

    1,3-butanediol: A diol with a shorter carbon chain, used in similar applications but with different physical properties.

    2-methyl-2,4-pentanediol: A structural isomer with different reactivity due to the position of the methyl group.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct optical activity. This property is particularly valuable in the synthesis of chiral molecules and pharmaceuticals, where the stereochemistry of the compound can significantly influence the biological activity of the final product.

Properties

CAS No.

16451-48-2

Molecular Formula

C6H14O2

Molecular Weight

118.17 g/mol

IUPAC Name

(3R)-4-methylpentane-1,3-diol

InChI

InChI=1S/C6H14O2/c1-5(2)6(8)3-4-7/h5-8H,3-4H2,1-2H3/t6-/m1/s1

InChI Key

DCBLTYZAUIEBCX-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)[C@@H](CCO)O

Canonical SMILES

CC(C)C(CCO)O

Purity

95

Origin of Product

United States

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